molecular formula C11H15F3N4O B2764181 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101199-79-3

4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2764181
CAS RN: 2101199-79-3
M. Wt: 276.263
InChI Key: OFZXQXYWJZGZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, also known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It belongs to the class of drugs known as gamma-secretase modulators, which are designed to selectively inhibit the production of beta-amyloid peptides, a hallmark of Alzheimer's disease.

Mechanism of Action

4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide selectively inhibits the production of beta-amyloid peptides by modulating the activity of gamma-secretase, an enzyme that cleaves the amyloid precursor protein (APP) to produce beta-amyloid peptides. By reducing the production of beta-amyloid peptides, 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide may help to prevent the formation of amyloid plaques, which are thought to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. It has also been shown to be well-tolerated in preclinical and clinical studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One advantage of 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is its selectivity for gamma-secretase modulation, which may reduce the risk of off-target effects. However, its efficacy in clinical trials has been limited, and further research is needed to determine its potential as a therapeutic agent for cognitive disorders.

Future Directions

Future research on 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide may focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy as a therapeutic agent. Other areas of research may include investigating its potential for the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies may explore the potential of 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide in combination with other drugs for the treatment of cognitive disorders.

Synthesis Methods

The synthesis of 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves a multi-step process that begins with the reaction of 1-cyclopentyl-3-(2,2,2-trifluoroethyl)urea with hydrazine hydrate to form the corresponding hydrazide. This is followed by the reaction of the hydrazide with 4-bromo-1H-pyrazole-5-carboxylic acid to yield the final product, 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide.

Scientific Research Applications

4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of Alzheimer's disease and schizophrenia. In animal studies, it has been shown to improve cognitive function and reduce beta-amyloid levels in the brain. 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has also been shown to improve cognitive function in healthy human volunteers.

properties

IUPAC Name

4-amino-N-cyclopentyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O/c12-11(13,14)6-18-9(8(15)5-16-18)10(19)17-7-3-1-2-4-7/h5,7H,1-4,6,15H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZXQXYWJZGZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=NN2CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

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